1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide
説明
1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) protein. BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
科学的研究の応用
1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has shown potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of malignant B cells. 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
作用機序
1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide binds irreversibly to the cysteine residue in the active site of BTK, leading to inhibition of B-cell receptor signaling and downstream pathways, including NF-κB and AKT. This results in decreased proliferation and survival of malignant B cells.
Biochemical and Physiological Effects:
In preclinical studies, 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has been shown to induce apoptosis and inhibit proliferation of malignant B cells. 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax. In addition, 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has been shown to have minimal effects on T cells, which may reduce the risk of immunosuppression.
実験室実験の利点と制限
1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its potent and selective inhibition of BTK, its ability to enhance the activity of other anti-cancer agents, and its minimal effects on T cells. However, 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has some limitations, including its irreversible binding to BTK, which may limit its use in combination with other irreversible inhibitors, and its potential for off-target effects.
将来の方向性
There are several future directions for the development of 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide. One direction is the evaluation of 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide in combination with other anti-cancer agents, such as venetoclax and immunomodulatory drugs. Another direction is the evaluation of 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide in other B-cell malignancies, such as Waldenström macroglobulinemia and follicular lymphoma. Additionally, the development of more potent and selective BTK inhibitors may provide additional treatment options for patients with B-cell malignancies.
In conclusion, 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide is a promising small molecule inhibitor that targets BTK and has shown potent anti-cancer activity in preclinical models of B-cell malignancies. Further research is needed to evaluate the safety and efficacy of 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide in clinical trials and to explore its potential in combination with other anti-cancer agents.
特性
IUPAC Name |
1-(benzenesulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-17(18-13-15-5-4-12-23-15)14-8-10-19(11-9-14)24(21,22)16-6-2-1-3-7-16/h1-7,12,14H,8-11,13H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJBWPHSGZYKIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。